
5-(tert-Butyl)-4-methoxybenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)-4-methoxybenzene-1,3-diol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, a methoxy group, and two hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-4-methoxybenzene-1,3-diol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process can be optimized by controlling parameters such as temperature, pressure, and reaction time. Catalysts such as Lewis acids or transition metal complexes may also be employed to improve the selectivity and rate of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-4-methoxybenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
5-(tert-Butyl)-4-methoxybenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an antioxidant and its ability to modulate biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-4-methoxybenzene-1,3-diol involves its ability to donate hydrogen atoms from its hydroxyl groups, thereby acting as an antioxidant. This property allows it to neutralize free radicals and prevent oxidative damage to cells and tissues. The compound may also interact with specific enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcatechol: Similar structure but lacks the methoxy group.
tert-Butylhydroquinone: Similar antioxidant properties but different substitution pattern on the benzene ring.
Butylated hydroxyanisole (BHA): Contains a tert-butyl group and a methoxy group but differs in the position of the hydroxyl groups.
Uniqueness
5-(tert-Butyl)-4-methoxybenzene-1,3-diol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both tert-butyl and methoxy groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
5-tert-butyl-4-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)8-5-7(12)6-9(13)10(8)14-4/h5-6,12-13H,1-4H3 |
InChI Key |
OKGYDTNWQSEMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
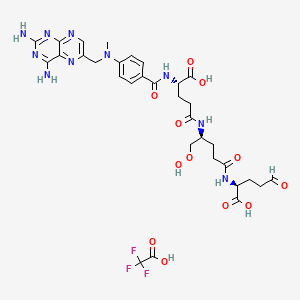
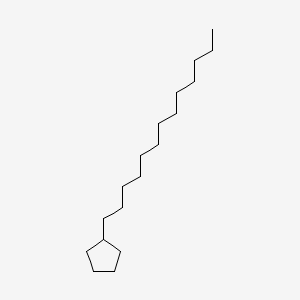
![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)
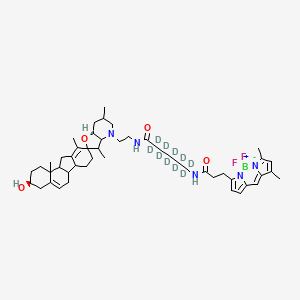
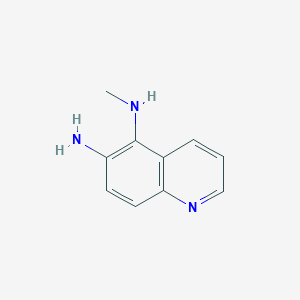
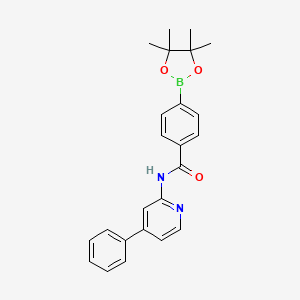
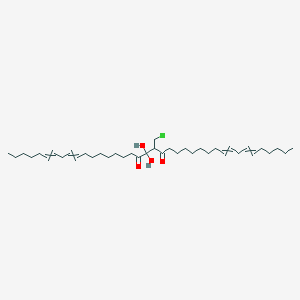
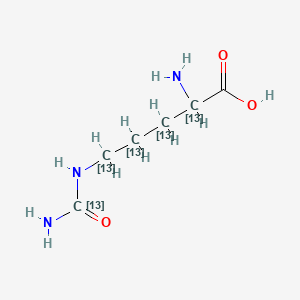
![3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid](/img/structure/B13843125.png)
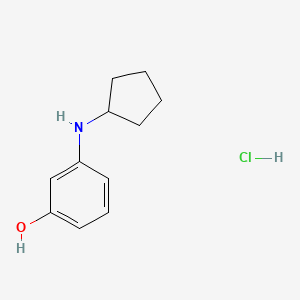
![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)
